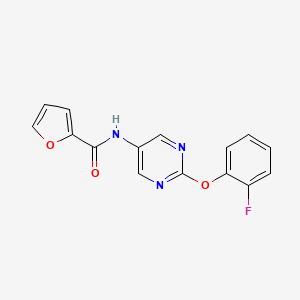

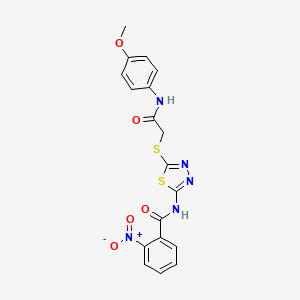

![molecular formula C16H18N6O B2363386 6-Metil-2-[(1-{5-metilpirazolo[1,5-a]pirimidin-7-il}azetidin-3-il)metil]-2,3-dihidropiridazin-3-ona CAS No. 2200922-35-4](/img/structure/B2363386.png)

6-Metil-2-[(1-{5-metilpirazolo[1,5-a]pirimidin-7-il}azetidin-3-il)metil]-2,3-dihidropiridazin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

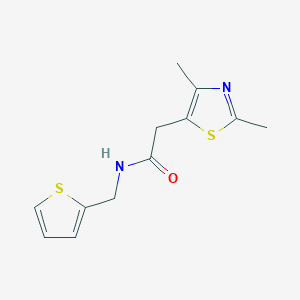

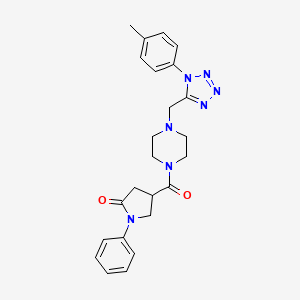

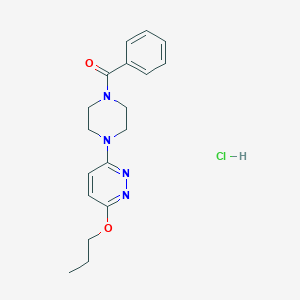

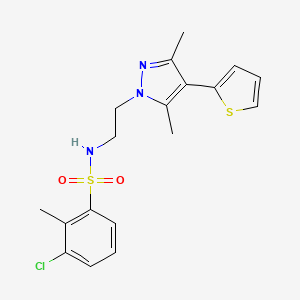

“6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that belongs to the family of N-heterocyclic compounds . The pyrazolo[1,5-a]pyrimidine moiety is a crucial pharmacophore found in many biologically active molecules .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific synthesis pathway employed . For example, in the copper-catalyzed approach, various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides are used .Aplicaciones Científicas De Investigación

Sondas fluorescentes y agentes de imagenología

Las moléculas fluorescentes desempeñan un papel crucial en el estudio de los procesos intracelulares, los quimiosensores y los materiales orgánicos. Los fluoróforos basados en pirazolo[1,5-a]pirimidina (PP) presentan varias características ventajosas:

- Comparabilidad con las sondas comerciales: Los PP (4a–g) demuestran propiedades y estabilidad comparables a las sondas comerciales como la cumarina-153, la prodan y la rodamina 6G .

Inhibición de IRAK4 para el tratamiento de ictus isquémico

El compuesto también tiene aplicaciones terapéuticas potenciales. Específicamente:

- BIO-7488: Este compuesto, 7-Isopropoxi-2-(1-metil-2-oxabiciclo[2.1.1]hexan-4-il)-N-(6-metilpirazolo[1,5-a]pirimidin-3-il)imidazo[1,2-a]pirimidin-6-carboxamida, es un potente inhibidor de IRAK4 selectivo y que penetra en el SNC. Muestra promesa para el tratamiento del ictus isquémico. La optimización SAR condujo a su descubrimiento, destacando una excelente selectividad, eficacia y propiedades ADME favorables .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

The compound interacts with IRAK4, inhibiting its function . This inhibition can disrupt the signaling pathways associated with IRAK4, leading to a reduction in the production of inflammatory cytokines and chemokines .

Biochemical Pathways

The compound’s action primarily affects the IRAK4 signaling pathway . This pathway is involved in the innate immune response, particularly in the production of inflammatory cytokines and chemokines . By inhibiting IRAK4, the compound can disrupt this pathway, potentially reducing inflammation .

Pharmacokinetics

The compound has been described as a potent, selective, and CNS-penetrant IRAK4 inhibitor . This suggests that it has good Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can impact its bioavailability . .

Result of Action

The inhibition of IRAK4 by the compound can lead to a reduction in the production of inflammatory cytokines and chemokines . This could potentially reduce inflammation, which is beneficial in conditions such as ischemic stroke .

Direcciones Futuras

The future directions for research on “6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” and similar compounds could include further exploration of their anticancer therapeutic potential . The development of new synthetic routes and applications of these compounds could also be a focus of future research .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are not fully known. Compounds with similar structures have been found to interact with various enzymes and proteins . These interactions can influence the course of biochemical reactions, potentially altering the function of cells and tissues.

Cellular Effects

The cellular effects of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are currently unknown. Based on its structure, it could potentially influence cell function by interacting with various cellular components . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is not yet fully understood. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one in laboratory settings are not well-documented. It is reasonable to assume that its effects could change over time, depending on factors such as its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one in animal models are not well-documented. It is possible that its effects could vary with dosage, with potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is involved in are not well-known. It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one within cells and tissues are not well-understood. It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is not well-known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

6-methyl-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-11-3-4-16(23)21(19-11)10-13-8-20(9-13)15-7-12(2)18-14-5-6-17-22(14)15/h3-7,13H,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCGJOXRNMJTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=CC(=NC4=CC=NN43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

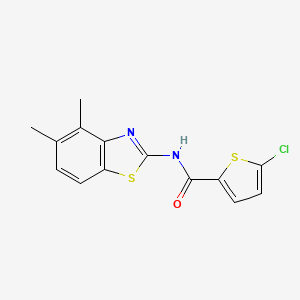

![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)

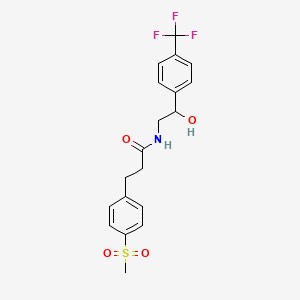

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)

![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)